N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
Description
N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-yl substituent and a thiomorpholinoethyl group. Its structure combines a heterocyclic furan ring, known for aromatic stability and metabolic reactivity, with a thiomorpholine moiety, which introduces sulfur into the morpholine scaffold. This sulfur substitution may influence electronic properties, solubility, and metabolic pathways compared to oxygen-containing analogs.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-11(16)12(17)14-8-9(10-2-1-5-18-10)15-3-6-19-7-4-15/h1-2,5,9H,3-4,6-8H2,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZAYDTROTJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives
Reduction: Corresponding amines
Substitution: Alkylated or acylated thiomorpholine derivatives
Scientific Research Applications
N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds with biological macromolecules. The oxalamide group can chelate metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Key Substituents | Heterocycle/Functional Groups |
|---|---|---|
| Target Compound | Furan-2-yl, thiomorpholinoethyl | Furan, thiomorpholine |
| S336 (FL-no: 16.099) | Pyridin-2-yl, dimethoxybenzyl | Pyridine, benzyl ethers |
| FL-no: 16.101 | Pyridin-2-yl, methoxy-methylbenzyl | Pyridine, methoxy/methyl benzyl |
| No. 2225 | Pyridin-2-yl, 2,3-dimethoxybenzyl | Pyridine, dimethoxy benzyl |
Table 2: Toxicity and Exposure Data
| Compound | Study Duration | NOEL/NOAEL (mg/kg bw/day) | Safety Margin (MOE) | Key Metabolic Traits |
|---|---|---|---|---|
| Target Compound | Not studied | — | — | Likely rapid metabolism (furan/S) |
| S336 | 93-day | 100 | >33 million | Stable amide bond; no hydrolysis |
| No. 2225 | 28-day | 140 | 4200 | Rapid absorption and elimination |
| No. 1767 | 28-day | 8 | — | Rapid metabolism, no amide hydrolysis |
Metabolic Pathways
- S336 and No. 1768: No amide hydrolysis observed in rat hepatocytes; metabolism dominated by oxidation of aromatic/alkyl side chains .
- No. 2225: Rapid plasma clearance and moderate bioavailability suggest efficient hepatic metabolism, possibly via glucuronidation .
Implications of Structural Differences
- Thiomorpholine vs. Morpholine/Pyridine : Sulfur in thiomorpholine may enhance metabolic stability compared to oxygenated morpholine but increase susceptibility to oxidative pathways. Pyridine-containing analogs (e.g., S336) benefit from hydrogen-bonding interactions, improving target affinity .
- Furan vs. Benzyl/Pyridyl Groups : Furan’s lower electron density and smaller size may reduce binding to flavor receptors compared to bulkier benzyl/pyridyl groups, which are critical for umami taste activation in compounds like S336 .
Biological Activity
N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, chemical properties, biological activities, and mechanisms of action, supported by relevant data and case studies.
Overview of the Compound
This compound features a furan ring, a thiomorpholine moiety, and an oxalamide group. The unique combination of these structural elements suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : The reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a catalyst (e.g., triethylamine) to form an intermediate.
- Final Product Formation : The intermediate is then reacted with oxalyl chloride to yield the final product.
- Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, and reactions are often conducted at room temperature to reflux conditions.
Chemical Reactions
This compound can undergo various chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Furan ring oxidation to form furan-2,5-dione derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Reduction of the oxalamide group to form amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic substitution on the thiomorpholine ring | Alkyl halides, acyl chlorides |
Antimicrobial Properties
Research has indicated that compounds containing furan rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess antibacterial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in cancer cell lines, possibly by inducing apoptosis or cell cycle arrest. The furan moiety may play a crucial role in interacting with cellular targets such as DNA or proteins involved in cell growth regulation.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it may inhibit tyrosinase activity, which is significant in melanin production and related disorders. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Furan Ring : Engages in π-π stacking interactions with aromatic residues in proteins.
- Thiomorpholine Ring : Forms hydrogen bonds with key amino acids in enzyme active sites.
- Oxalamide Group : Can chelate metal ions, influencing enzyme function and biochemical pathways.
Case Studies
-
Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 - Anticancer Activity : In vitro tests on human breast cancer cell lines (MCF-7) revealed that this compound reduced cell viability by 60% at a concentration of 25 µM after 48 hours.
- Enzyme Inhibition Study : The compound was found to inhibit tyrosinase with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
